Clinical Efficacy in Canine Acute Pancreatitis: MCAI Score Improvement vs. Placebo
In a randomized, masked, placebo-controlled multicenter study of 61 client-owned dogs with presumptive acute-onset pancreatitis, fuzapladib (0.4 mg/kg IV once daily for 3 days) produced significantly greater clinical improvement versus placebo as measured by the modified clinical activity index (MCAI) score [1]. The fuzapladib-treated group (n=16 evaluable cases) showed a mean MCAI change of -7.75, compared to -5.68 in the placebo group (n=19 evaluable cases) [2].
| Evidence Dimension | Mean change in MCAI score from Day 0 to Day 3 |
|---|---|
| Target Compound Data | -7.75 |
| Comparator Or Baseline | Placebo: -5.68 |
| Quantified Difference | Difference = -2.07; P = 0.02; 95% CI: -4.33 to -0.35 |
| Conditions | Randomized, masked, placebo-controlled multicenter study; 35 evaluable dogs with presumptive acute-onset pancreatitis; fuzapladib 0.4 mg/kg IV once daily for 3 days; MCAI scoring included activity, appetite, vomiting, abdominal pain, dehydration, fecal consistency, and fecal blood (maximum score = 19) |
Why This Matters
This represents the only randomized controlled trial data demonstrating clinical improvement with a targeted therapeutic agent in canine acute pancreatitis, establishing an efficacy benchmark that no comparator compound has achieved.
- [1] Steiner JM, Lainesse C, Noshiro Y, et al. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis. J Vet Intern Med. 2023;37(6):2084-2092. doi:10.1111/jvim.16897 View Source
- [2] MTMT. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis. Publication 34232133. DOI: 10.1111/jvim.16897. View Source
